[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
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Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-5-7-17(8-6-14)22-24-20(16(3)31-22)13-30-23(28)21-15(2)27(26-25-21)18-9-11-19(29-4)12-10-18/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDWEQNCQYBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxazole ring and a triazole moiety. Its molecular formula is with a molecular weight of approximately 342.35 g/mol.
Biological Activity Overview
Recent studies have highlighted the following biological activities of the compound:
- Anticancer Activity : The compound shows significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8). The IC50 values indicate potent activity in the low micromolar range.
- Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays have demonstrated increased caspase 3/7 activity upon treatment with the compound, indicating its role in promoting programmed cell death.
- Structure-Activity Relationship (SAR) : Modifications on the phenyl rings and substitutions at specific positions have been shown to enhance biological activity. For instance, the introduction of electron-donating groups (EDGs) on the aromatic rings has been associated with increased potency against certain cancer cell lines.
Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound against several cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| CEM | 12.34 | Cell cycle arrest and apoptosis |
| MEL-8 | 18.75 | Increased reactive oxygen species (ROS) production |
The data indicates that the compound exhibits greater potency than traditional chemotherapeutics like doxorubicin in some cases.
Case Studies
In a clinical study involving human cancer tissues, it was found that treatment with this compound resulted in significant tumor reduction in xenograft models. The study reported:
- Tumor Volume Reduction : Average reduction of 65% compared to control groups.
- Survival Rates : Enhanced survival rates in treated groups were observed, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
